Racemization Suppression During Fragment Condensation: ≤1% vs. ~20% Racemization Without Pseudoproline
In a 5+5 fragment condensation for the liquid-phase manufacture of a decapeptide on 32 kg scale, the use of a C-terminal pseudoproline dipeptide (class representative) enabled racemization-free coupling. Without the pseudoproline, approximately 20% racemization was observed during the same coupling reaction [1]. Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH, when employed as a C-terminal building block in convergent fragment assembly, is expected to confer equivalent protection against epimerization at the Thr residue, as the oxazolidine ring prevents the formation of the oxazolone intermediate responsible for racemization.
| Evidence Dimension | Racemization rate during fragment coupling |
|---|---|
| Target Compound Data | ≤1% racemization expected (based on class behavior of pseudoproline dipeptides at C-terminus) |
| Comparator Or Baseline | Standard C-terminal Thr dipeptide without pseudoproline: ~20% racemization observed |
| Quantified Difference | ≥19 percentage-point reduction in racemization (class-level inference) |
| Conditions | Liquid-phase 5+5 fragment condensation; data from Neuland Labs process-scale manufacture [1] |
Why This Matters
At procurement stage, selecting a pseudoproline dipeptide for convergent synthesis strategies directly avoids ~20% yield loss to the undesired D-epimer, which is otherwise inseparable by standard reversed-phase HPLC and requires costly chiral resolution.
- [1] Neuland Laboratories. Advances in the Synthesis of Peptide Therapeutics: Clear Advantages…and Some Barriers. 21 May 2024. View Source
